molecular formula C8H9ClFN B567653 (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine CAS No. 1217449-55-2

(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

Cat. No. B567653
M. Wt: 173.615
InChI Key: SCEUCESYXQXKOY-RXMQYKEDSA-N
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Description

“(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine” is a chemical compound with the CAS Number: 1217449-55-2. It has a molecular weight of 173.62 and its IUPAC name is (1R)-1-(3-chloro-2-fluorophenyl)ethanamine .


Molecular Structure Analysis

The molecular formula of “(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine” is C8H9ClFN . The structure includes a two-carbon chain (ethanamine) with an amine group (NH2) on one end and a 3-chloro-2-fluorophenyl group on the other .


Physical And Chemical Properties Analysis

“(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine” is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, vapor pressure, and density are not available in the current resources .

Scientific Research Applications

Synthesis and Structural Properties

The scientific research applications of (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine encompass a wide array of chemical and pharmacological studies. One of the primary areas of interest is its role in the synthesis of novel compounds and the exploration of their structural properties. For example, in the study of the synthesis and spectroscopic properties of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, researchers have utilized similar compounds in reactions that yield a variety of products depending on the type of amines and reaction conditions employed. This indicates a significant interest in the structural diversity and potential applications these reactions can uncover, particularly in the context of developing novel therapeutic agents and materials with unique chemical properties (Issac & Tierney, 1996).

Environmental Applications

Another significant area of application is in environmental science, where amine-functionalized sorbents have been identified as promising materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These substances are persistent environmental pollutants, and the development of effective and affordable removal strategies is of high interest. The study by Ateia et al. (2019) reviews the critical analysis of the development and application of amine-containing sorbents for PFAS removal, highlighting the potential of compounds like (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine in contributing to environmental remediation efforts (Ateia et al., 2019).

Safety And Hazards

The safety information for “(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine” indicates that it may be harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for the use and study of “(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine” are not specified in the available resources. Its potential applications would depend on its physical and chemical properties, as well as the results of further experimental studies .

properties

IUPAC Name

(1R)-1-(3-chloro-2-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEUCESYXQXKOY-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662432
Record name (1R)-1-(3-Chloro-2-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

CAS RN

1217449-55-2
Record name (1R)-1-(3-Chloro-2-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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